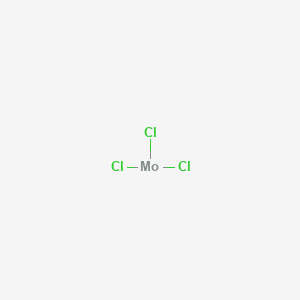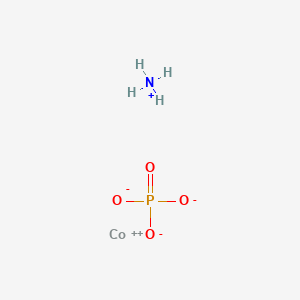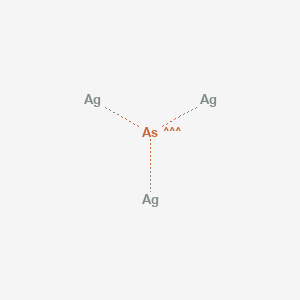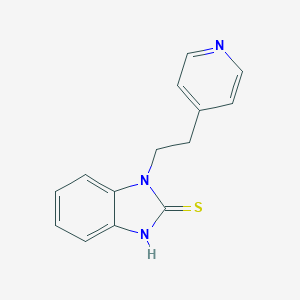
Prostaglandin F2alpha alcohol
Vue d'ensemble
Description
Dinoprost, également connu sous le nom d'alcool de prostaglandine F2.alpha., est une prostaglandine naturelle. Les prostaglandines sont un groupe de composés lipidiques physiologiquement actifs dérivés d'acides gras. L'alcool de prostaglandine F2.alpha. joue un rôle crucial dans divers processus physiologiques, notamment la régulation du système reproducteur féminin, l'inflammation et les fonctions cardiovasculaires .
Mécanisme D'action
Target of Action
Prostaglandin F2alpha alcohol, also known as PGF2alpha, primarily targets the Prostaglandin F2alpha receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) found on the cell surface . The FP receptor plays a crucial role in various physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is also required for female reproductive functions such as luteolysis and parturition .
Mode of Action
PGF2alpha interacts with its target, the FP receptor, by binding to it . This binding triggers a series of cellular responses. For instance, it stimulates both luteolytic activity and the release of oxytocin . There is evidence that PGF2alpha and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .
Biochemical Pathways
The action of PGF2alpha is part of the prostanoid pathway. Prostanoids, including PGF2alpha, are generated through the cyclooxygenase (COX) pathway in response to various stimuli . The process involves the bioconversion of arachidonic acid to PGG2 through COX catalytic activity, followed by the formation of PGH2 through the peroxidase activity of PGHS enzymes .
Pharmacokinetics
It is known that the compound has a short half-life in blood plasma . This suggests that the compound is rapidly metabolized and eliminated from the body, which could impact its bioavailability.
Result of Action
The action of PGF2alpha results in various molecular and cellular effects. For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .
Action Environment
The action of PGF2alpha can be influenced by environmental factors. For example, reactive oxygen species (ROS) play important roles in regulating the luteolytic action of PGF2alpha . The local concentration of ROS is controlled by superoxide dismutase (SOD), the main enzyme involved in the control of intraluteal ROS . Therefore, the balance between ROS and antioxidants in the environment can influence the action, efficacy, and stability of PGF2alpha .
Analyse Biochimique
Biochemical Properties
Prostaglandin F2alpha alcohol interacts with various enzymes, proteins, and other biomolecules. It is synthesized via cyclooxygenase-2 (COX-2), which is the rate-limiting enzyme in prostaglandin biosynthesis . It acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, through the Prostaglandin F2alpha receptor, it promotes expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound elicits increased intracellular reactive oxygen species and promotes receptor-mediated activation of PINK–Parkin mitophagy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed through COXs on arachidonic acid via a two-step enzymatic process . First, the arachidonic acid is bioconverted to PGG2 through COX catalytic activity and then PGH2 through peroxidase activity (POX) of PGHS enzymes .
Transport and Distribution
It is known that each Prostaglandin acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .
Subcellular Localization
It has been found that this compound affects mitochondrial dynamics and mitophagy in the bovine corpus luteum .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'alcool de prostaglandine F2.alpha. implique plusieurs étapes, notamment l'utilisation de la biocatalyse et des méthodes chimioenzymatiques. Une approche implique l'utilisation de l'oxydation stéréosélective catalysée par la monooxygénase de Baeyer-Villiger et de la réduction diastéréosélective catalysée par la cétoreductase pour fixer les configurations stéréochimiques critiques . Une autre méthode utilise une réaction de couplage asymétrique cinétique dynamique catalysée par le Rh entre un chlorure d'allyle bicyclique racémique et des esters boroniques alcényliques .
Méthodes de production industrielle : La production industrielle de l'alcool de prostaglandine F2.alpha. implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées. Le processus est optimisé pour un rendement élevé et une stéréosélectivité, assurant la production du composé dans sa configuration souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : L'alcool de prostaglandine F2.alpha. subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé pour différentes applications.
Réactifs et conditions courants :
Oxydation : La monooxygénase de Baeyer-Villiger est utilisée pour l'oxydation stéréosélective.
Réduction : La cétoreductase est utilisée pour la réduction diastéréosélective.
Substitution : Le couplage asymétrique cinétique dynamique catalysé par le Rh est utilisé pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues de prostaglandines tels que le cloprosténol, le bimatoprost, le fluprosténol et le travoprost .
Applications De Recherche Scientifique
L'alcool de prostaglandine F2.alpha. a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme matière première pour la synthèse de divers analogues de prostaglandines.
Médecine : Il est utilisé pour induire le travail et comme abortif.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et d'autres composés biologiquement actifs.
5. Mécanisme d'action
L'alcool de prostaglandine F2.alpha. exerce ses effets en se liant au récepteur de la prostaglandine F2.alpha. (récepteur FP). Cette liaison déclenche une cascade d'événements intracellulaires, notamment l'activation de la phospholipase C et la libération d'ions calcium, conduisant à diverses réponses physiologiques telles que la lutéolyse et la parturition . Le composé interagit également avec l'ocytocine pour former une boucle de rétroaction positive, facilitant la dégradation du corps jaune .
Composés similaires :
Prostaglandine E2 : Impliqué dans l'inflammation et les réponses immunitaires.
Prostaglandine D2 : Joue un rôle dans la bronchoconstriction et l'agrégation plaquettaire.
Prostaglandine I2 : Régule l'homéostasie vasculaire et inhibe l'agrégation plaquettaire.
Thromboxane A2 : Favorise l'agrégation plaquettaire et la vasoconstriction.
Unicité : L'alcool de prostaglandine F2.alpha. est unique dans son rôle spécifique dans le système reproducteur féminin, notamment dans l'induction du travail et la lutéolyse . Sa capacité à interagir avec le récepteur FP et à former une boucle de rétroaction positive avec l'ocytocine le distingue des autres prostaglandines .
Comparaison Avec Des Composés Similaires
Prostaglandin E2: Involved in inflammation and immune responses.
Prostaglandin D2: Plays a role in bronchoconstriction and platelet aggregation.
Prostaglandin I2: Regulates vascular homeostasis and inhibits platelet aggregation.
Thromboxane A2: Promotes platelet aggregation and vasoconstriction.
Uniqueness: Prostaglandin F2.alpha. Alcohol is unique in its specific role in the female reproductive system, particularly in inducing labor and luteolysis . Its ability to interact with the FP receptor and form a positive feedback loop with oxytocin sets it apart from other prostaglandins .
Propriétés
IUPAC Name |
(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBXRFWLQYXAPC-LFZNYWNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)







